2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the condensation of 3,5-dimethylpyrazole with pyridine-3-carbaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with tailored properties for various applications.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11-10(7-15)4-3-5-12-11/h3-7H,1-2H3 |
InChI Key |
TZGFWLGIBUTVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C=O)C |
Origin of Product |
United States |
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